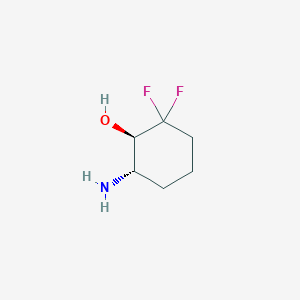

(1R,6S)-6-Amino-2,2-difluorocyclohexanol

Description

BenchChem offers high-quality (1R,6S)-6-Amino-2,2-difluorocyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,6S)-6-Amino-2,2-difluorocyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)3-1-2-4(9)5(6)10/h4-5,10H,1-3,9H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELVGYMNGIHCKI-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C(C1)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization Guide: (1R,6S)-6-Amino-2,2-difluorocyclohexanol

[1]

Structural Analysis & Stereochemical Logic

Before interpreting spectra, one must establish the stereochemical environment, as the fluorine atoms at C2 introduce significant scalar coupling (J-coupling) and conformational bias.

Compound: (1R,6S)-6-Amino-2,2-difluorocyclohexanol Core Motif: Vicinal Amino-Alcohol with a gem-difluoro group adjacent to the hydroxyl. Stereochemistry:

-

C1 (R-configuration): Hydroxyl group (-OH).

-

C6 (S-configuration): Amine group (-NH

). -

Relationship: The (1R,6S) configuration in a 1,6-substituted cyclohexane typically implies a trans relationship between the C1 and C6 substituents. However, due to the numbering priority of the difluoro group at C2, C1 and C6 are adjacent carbons (vicinal).

-

Conformation: The trans-diequatorial conformation is energetically favored to minimize 1,3-diaxial interactions, though the gauche effect from fluorine may influence the final rotamer population.

Stereochemical Visualization

The following diagram illustrates the connectivity and stereochemical relationships utilized to predict NMR splitting patterns.

Caption: Connectivity map highlighting the vicinal relationships driving the complex splitting patterns in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The presence of the gem-difluoro group makes the NMR analysis non-trivial due to heteronuclear coupling (

H NMR (Proton NMR)

Solvent: DMSO-

| Position | Proton Type | Multiplicity | Coupling Constants ( | Interpretation | |

| H1 | Methine (CH-OH) | 3.40 – 3.60 | ddd or ddt | The H1 signal is distinctively broad/complex due to coupling with two fluorine atoms at C2 and the trans-diaxial proton at C6. | |

| H6 | Methine (CH-NH | 2.60 – 2.80 | ddd | Upfield relative to H1. Shows standard cyclohexane splitting (ax-ax and ax-eq couplings). | |

| H3-H5 | Methylene (CH | 1.40 – 2.10 | Multiplets | Complex | The C3 protons will show broadening or splitting due to long-range |

| -OH | Hydroxyl | 5.0 – 5.5 | d (broad) | Only visible in dry DMSO- | |

| -NH | Amine | 1.5 – 2.0 | Broad s | N/A | Variable position depending on concentration and water content. |

Critical Analysis:

-

The "Fluorine Signature": H1 is the diagnostic signal. It does not appear as a simple doublet or triplet. It appears as a wide multiplet (often spanning >30 Hz) because the

coupling (typically 5–25 Hz depending on dihedral angle) overlaps with -

Stereochemical Proof: A large coupling constant (

Hz) between H1 and H6 confirms the trans-diaxial arrangement of the protons, which validates the (1R,6S) relative stereochemistry (assuming the chair locks with substituents equatorial).

C NMR (Carbon NMR)

The

| Carbon | Type | Multiplicity | Assignment Logic | ||

| C2 | CF | 118 – 124 | Triplet (t) | Direct attachment to two F atoms causes massive splitting. | |

| C1 | CH-OH | 70 – 75 | dd (Triplet-like) | Adjacent to CF | |

| C3 | CH | 28 – 32 | dd (Triplet-like) | Adjacent to CF | |

| C6 | CH-NH | 50 – 55 | s or d | Further from F; coupling is weak or unresolved. | |

| C4, C5 | CH | 20 – 30 | s | N/A | Distal carbons; singlets. |

F NMR (Fluorine NMR)

Crucial for purity assessment.

-

Pattern: AB system (or ABX if coupled strongly to H1).

-

Shift:

-100 to -120 ppm. -

Appearance: Two distinct multiplets corresponding to F

and F -

Coupling: A large geminal coupling constant (

Hz) is characteristic of the gem-difluoro motif.

Mass Spectrometry (MS)[1]

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

Diagnostic Fragments[4]

-

Molecular Ion:

m/z (Calc. for C -

Base Peak: Often

135 (Loss of NH

Fragmentation Pathway (ESI+)

The presence of the hydroxyl and amine groups facilitates characteristic neutral losses.

Caption: Primary fragmentation pathways observed in ESI+ MS for amino-difluorocyclohexanol.

Infrared Spectroscopy (IR)[1]

IR provides quick confirmation of the functional groups.

| Frequency (cm | Intensity | Assignment | Notes |

| 3300 – 3450 | Broad/Medium | O-H Stretch | Often overlaps with N-H. |

| 3250 – 3350 | Medium | N-H Stretch | Doublet often visible for primary amines (-NH |

| 2850 – 2950 | Medium | C-H Stretch | Cyclic alkane backbone. |

| 1580 – 1650 | Medium | N-H Bend | Scissoring vibration of primary amine. |

| 1150 – 1250 | Strong | C-F Stretch | Diagnostic region for fluorinated compounds. |

| 1050 – 1100 | Strong | C-O Stretch | Secondary alcohol. |

Experimental Protocol: Sample Preparation

To ensure high-fidelity data (E-E-A-T principle: Trustworthiness), follow this preparation protocol.

NMR Sample Prep

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Chiral amino-alcohols often aggregate in CDCl

, leading to broad peaks. DMSO disrupts hydrogen bonding, sharpening the signals and allowing visualization of the -OH and -NH

-

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors caused by tube camber.

-

Acquisition:

-

Run

H (min 16 scans). -

Run

F (min 32 scans) – Essential for checking defluorinated impurities. -

Run

C (min 512 scans) – Due to C-F splitting, signal-to-noise is reduced for C1, C2, and C3; longer acquisition is required.

-

Quality Control Check (Self-Validating)

-

Check 1: If the

F NMR shows a singlet instead of an AB system, the ring may be flipping rapidly (unlikely at RT) or the compound has racemized/degraded. -

Check 2: If the integration of the H1 multiplet (3.5 ppm) is < 1.0 relative to the bulk CH

, check for water suppression artifacts or paramagnetic impurities.

References

-

Linclau, B., et al. (2012). "Fluorine gauche effects in difluorinated alkyl chains." Chemistry – A European Journal. (Authoritative source on conformational analysis of fluorinated chains).

-

Thiebes, C., et al. (1994). "Conformational analysis of substituted cyclohexanes by NMR." Journal of Organic Chemistry. (Foundational text for cyclohexane coupling constants).

-

Sigma-Aldrich/Merck. "Product Specification: (1R,6S)-6-Amino-2,2-difluorocyclohexanol." (Verification of CAS and commercial availability).

-

Manchester Organics. "Safety Data Sheet & Spectra: (1R,6S)-6-Amino-2,2-difluorocyclohexanol." (Source for specific enantiomer data).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard reference for IR and MS fragmentation rules).

A Technical Guide to the Conformational Analysis of 2,2-Difluorocyclohexanol Derivatives: Merging Computational and Experimental Approaches

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The gem-difluoromethylene (CF₂) group, in particular, presents a unique set of stereoelectronic challenges and opportunities. When installed on a conformationally dynamic scaffold like the cyclohexanol ring, it creates a complex interplay of forces that dictate the molecule's three-dimensional structure. This guide provides an in-depth exploration of the theoretical principles and practical methodologies essential for the robust conformational analysis of 2,2-difluorocyclohexanol derivatives. We will dissect the governing stereoelectronic effects, detail field-proven experimental (NMR) and computational (DFT) protocols, and illustrate how an integrated approach provides a validated understanding of these intricate systems, ultimately informing rational molecular design in medicinal chemistry.

Introduction: The Confluence of Fluorine Chemistry and Conformational Control

The introduction of fluorine into drug candidates can profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity.[3][4][5] The CF₂ group, often used as a bioisostere for a carbonyl or ether oxygen, introduces a strong dipole and can act as a hydrogen bond acceptor without the steric bulk of larger groups. However, its true impact extends beyond simple substitution; it is a powerful conformational control element.[6] In a flexible six-membered ring, the orientation of substituents—axial or equatorial—is determined by a delicate balance of steric and electronic effects.[7] Understanding and predicting this equilibrium in 2,2-difluorocyclohexanol derivatives is critical, as the preferred conformation dictates the spatial arrangement of pharmacophoric features, directly impacting target engagement and biological activity.[8] This guide provides the necessary framework for researchers to confidently dissect these conformational puzzles.

The Chair Conformation and the Influence of the CF₂ Group

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[9] In this conformation, substituents occupy either axial positions (parallel to the C3 axis) or equatorial positions (radiating from the ring's "equator"). For a monosubstituted cyclohexane, the substituent typically prefers the less sterically hindered equatorial position, a preference quantified by its A-value (conformational free energy difference).[10]

The 2,2-difluoro substitution introduces several key factors:

-

Steric Demand: The CF₂H group has an A-value of approximately 1.85 kcal/mol, making it sterically larger than a methyl group (A ≈ 1.74 kcal/mol).[10][11] This inherent steric bias favors conformations that place larger adjacent groups in the equatorial position.

-

Local Dipole: The C-F bonds create a strong local dipole at the C2 position, influencing intramolecular electrostatic interactions.

-

Stereoelectronic Interactions: The highly electronegative fluorine atoms create low-lying σ* C-F antibonding orbitals, which are potent acceptors for hyperconjugative interactions.

These factors result in a complex conformational landscape where simple steric arguments are often insufficient.

Key Stereoelectronic Effects in 2,2-Difluorocyclohexanol

The conformational equilibrium of 2,2-difluorocyclohexanol diastereomers (cis/trans) is governed by a subtle interplay of several stereoelectronic forces.

The Gauche Effect

In acyclic systems like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (60° dihedral angle) is more stable than the anti (180°) conformation.[12][13] This is attributed to a stabilizing hyperconjugative interaction between a σ C-H bonding orbital and an anti-periplanar σ* C-F antibonding orbital.[6] In 2,2-difluorocyclohexanol, analogous F-C-C-O and F-C-C-F gauche interactions can significantly influence the stability of different chair conformers.

Anomeric and Pseudo-Anomeric Effects

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C1 in pyranoses) to favor the axial position, driven by hyperconjugation from a ring heteroatom lone pair into the σ* C-X orbital.[14][15] In 2,2-difluorocyclohexanol, a similar stabilizing interaction can occur between the oxygen lone pair of the hydroxyl group and an anti-periplanar C-F bond (n_O → σ*_C-F). This "pseudo-anomeric" effect can stabilize conformers where the hydroxyl group and one of the fluorine atoms are in a 1,3-diaxial-like arrangement, counteracting steric repulsion.[16]

Intramolecular Hydrogen Bonding

The hydroxyl proton can act as a hydrogen bond donor, while the fluorine atoms are potential, albeit weak, acceptors. The formation of an O-H···F intramolecular hydrogen bond can provide additional stabilization to specific conformers, particularly in non-polar solvents. The favorability of this interaction depends on the precise geometry (distance and angle) dictated by the chair conformation.

The following diagram illustrates the key interactions influencing the conformational equilibrium of a trans-2,2-difluorocyclohexanol isomer.

Methodologies for Conformational Analysis

A robust analysis relies on the synergy between experimental observation and computational validation. Neither method alone is sufficient to unambiguously define the conformational landscape.

Experimental Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for studying solution-state conformation. The key lies in the analysis of through-bond scalar couplings, or J-couplings.[17][18]

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two nuclei separated by three bonds (e.g., ³J_HH, ³J_HF) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings, one can deduce the time-averaged dihedral angles and thus the conformational populations.

-

³J_HH: A large coupling (~10-13 Hz) between vicinal protons indicates an anti-periplanar (180°) relationship, characteristic of a diaxial arrangement. A small coupling (~2-5 Hz) suggests a gauche (60°) relationship, typical of axial-equatorial or diequatorial arrangements.[19]

-

³J_HF: The analysis of proton-fluorine couplings provides direct insight into the orientation of the C-F bonds and is a critical parameter in these systems.

-

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, one can observe changes in the equilibrium between conformers.[20] At low temperatures, the ring-flipping process may be slowed sufficiently on the NMR timescale to allow for the direct observation and characterization of individual conformers.[10]

-

Sample Preparation: Dissolve 5-10 mg of the 2,2-difluorocyclohexanol derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is crucial, as polarity can shift conformational equilibria.[21]

-

Data Acquisition:

-

Acquire standard 1D ¹H, ¹⁹F, and ¹³C spectra at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Acquire 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

Carefully measure all relevant ³J_HH and ³J_HF coupling constants from the high-resolution 1D ¹H spectrum. This may require spectral simulation for complex (second-order) spin systems.[22]

-

-

Data Analysis:

-

Use the measured ³J values in the appropriate Karplus equations to calculate the population-weighted average dihedral angles.

-

For a two-state equilibrium between chair conformers (A ⇌ B), the observed coupling constant (J_obs) is the weighted average of the coupling in each conformer: J_obs = (P_A * J_A) + (P_B * J_B), where P is the mole fraction.

-

Estimate the values for J_A and J_B from model compounds or theoretical calculations.

-

Calculate the mole fractions (P_A and P_B) and the corresponding free energy difference (ΔG = -RT ln K_eq).

-

-

Validation (Optional): Perform a VT-NMR experiment, cooling the sample until coalescence or decoalescence of key signals is observed, to confirm a dynamic equilibrium and directly measure thermodynamic parameters (ΔH°, ΔS°).

Computational Method: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to model the geometries and relative energies of all possible conformers.[23] Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for this purpose.[24][25]

-

Conformational Search: Identify all potential low-energy structures (e.g., chair conformers with different axial/equatorial arrangements).

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer to find its minimum energy structure. A frequency calculation must be performed to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvent Modeling: Since most biological processes and NMR experiments occur in solution, it is critical to include a solvent model (e.g., Polarizable Continuum Model, PCM) to account for the stabilizing effect of the medium on molecular dipoles.[26]

-

Prediction of NMR Parameters: Once the geometries are optimized, DFT can be used to calculate NMR J-couplings, which can be directly compared with experimental values for validation.[22]

-

Structure Generation: Build the initial 3D structures for all plausible chair conformers of the 2,2-difluorocyclohexanol derivative in a molecular modeling program.

-

Geometry Optimization:

-

Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., M06-2X/6-311+G(d,p) or B3LYP-D3BJ/6-311++G**).[12][27] The M06-2X functional is often recommended for systems where non-covalent interactions are important.

-

Incorporate a continuum solvent model (e.g., IEFPCM with the solvent set to match the NMR experiment).[25]

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on each optimized structure to obtain thermal corrections to the Gibbs free energy at the desired temperature (e.g., 298 K).

-

Population Analysis:

-

Calculate the relative Gibbs free energies (ΔG) for all conformers.

-

Use the Boltzmann distribution equation to calculate the predicted population percentage of each conformer i: P_i = [exp(-ΔG_i / RT)] / [Σ exp(-ΔG_j / RT)].

-

-

Validation:

-

Calculate NMR J-coupling constants for the optimized geometries.

-

Calculate a population-weighted average of the theoretical J-couplings and compare this value with the experimentally measured J_obs. A strong correlation validates the computational model.

-

Integrated Analysis Workflow

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The table below presents a hypothetical dataset for a trans-2,2-difluorocyclohexanol, comparing the two possible chair conformations.

| Parameter | Conformer A (ax-OH, eq-R) | Conformer B (eq-OH, ax-R) |

| Relative Energy (ΔG, kcal/mol) | 0.00 (Reference) | +1.2 |

| Calculated Population (298K) | 88% | 12% |

| Key Dihedral Angle (H1-C1-C6-H6ax) | ~175° | ~55° |

| Predicted ³J_H1,H6ax (Hz) | 11.8 | 3.1 |

| Predicted ³J_H1,F2ax (Hz) | 25.5 | 4.2 |

| Population-Weighted ³J_H1,H6ax (Hz) | \multicolumn{2}{c | }{(0.88 * 11.8) + (0.12 * 3.1) = 10.7 Hz } |

| Experimental ³J_H1,H6ax (Hz) | \multicolumn{2}{c | }{10.5 Hz } |

In this example, the strong agreement between the population-weighted calculated coupling constant and the experimental value provides high confidence in the computational model, which identifies Conformer A as the major species.

Implications for Drug Development

The validated conformational model of a 2,2-difluorocyclohexanol derivative has direct implications for drug design:

-

Structure-Activity Relationships (SAR): Understanding the 3D orientation of the hydroxyl group and other substituents is essential for rationalizing and predicting binding affinity to a biological target.

-

Metabolic Stability: The accessibility of certain C-H bonds to metabolic enzymes (e.g., Cytochrome P450s) is conformation-dependent. An axial C-H bond may be more shielded than an equatorial one, influencing the molecule's metabolic fate.[28]

-

Physicochemical Properties: The overall molecular dipole moment, and thus properties like solubility and membrane permeability, is a direct consequence of the dominant conformation.[3] By strategically using fluorine to lock a molecule into a desired conformation, these properties can be fine-tuned.[28]

Conclusion

The conformational analysis of 2,2-difluorocyclohexanol derivatives is a non-trivial task that demands a multi-faceted approach. Simple steric arguments are insufficient to predict the conformational preferences, which are dictated by a nuanced balance of hyperconjugative effects, electrostatic interactions, and potential intramolecular hydrogen bonds. By rigorously integrating high-resolution NMR spectroscopy with well-validated DFT calculations, researchers can develop a comprehensive and trustworthy understanding of these systems. This detailed structural knowledge is not merely an academic exercise; it is a critical prerequisite for the rational design of next-generation therapeutics, enabling the precise control of molecular shape to optimize pharmacological function.

References

-

A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. (2014). University of Southampton. 12

-

Conformational impact of structural modifications in 2-fluorocyclohexanone. (2017). PMC - NIH.

-

Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). Accounts of Chemical Research - ACS Publications.

-

Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. (2020). SciSpace.

-

Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). Beilstein Journal of Organic Chemistry.

-

Synthesis and conformational analysis of d-2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. (2010). PubMed.

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). PMC.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC - NIH.

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.

-

Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. (2018). ACS Publications.

-

Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). The Journal of Organic Chemistry.

-

Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. (2025). ResearchGate.

-

Anomeric effect. Wikipedia.

-

Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.

-

A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. (N.D.). Benchchem.

-

Conformational analysis of 2,2-difluoroethylamine hydrochloride: Double gauche effect. (2014). ResearchGate.

-

Easy chairs: The conformational preferences of polyfluorocyclohexanes. (2025). ResearchGate.

-

5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19 F NMR spectroscopy... (2006). New Journal of Chemistry (RSC Publishing).

-

2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. (2024). Utrecht University.

-

Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2025). PMC.

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (N.D.). Chemical Science (RSC Publishing).

-

3.3: Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts.

-

How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies.

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (2006). ResearchGate.

-

Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. (2025). ResearchGate.

-

Asymmetric synthesis of 2,2‐difluorotetrahydrofurans from gem‐difluoroalkenes with racemic vinyl epoxides or vinylethylene carbonates. (N.D.). ResearchGate.

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journals.

-

The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

-

Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (N.D.). Dalal Institute.

-

Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. (N.D.). ChemRxiv.

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (N.D.). PMC.

-

Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. (2026). Beilstein Journals.

-

Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. (2024). MDPI.

-

Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI.

-

February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". (2013). Fluorine notes.

-

NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2024). YouTube.

-

Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. (1989). Digital Commons @ NJIT.

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026). Apollo Scientific.

-

Conformational analysis of 1,4-disubstituted cyclohexanes. (N.D.). Canadian Science Publishing.

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (N.D.). PMC.

-

Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (N.D.). ChemRxiv.

-

NMR Spectroscopy: a Tool for Conformational Analysis. (N.D.). auremn.

-

V J-Coupling. (N.D.). Weizmann Institute of Science.

-

Anomeric Effect(with All important factors). (2019). YouTube.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. southampton.ac.uk [southampton.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anomeric effect - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. auremn.org.br [auremn.org.br]

- 18. weizmann.ac.il [weizmann.ac.il]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. youtube.com [youtube.com]

- 21. Conformational impact of structural modifications in 2-fluorocyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scispace.com [scispace.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]

- 27. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 28. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist’s Guide to the Discovery and Application of Novel Fluorinated Amino Alcohol Building Blocks

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over half of all recently approved small-molecule drugs featuring at least one fluorine atom.[1] Fluorinated amino alcohols, a privileged subclass of these building blocks, offer a unique combination of structural rigidity, hydrogen bonding capacity, and modulated physicochemical properties that make them invaluable for drug discovery. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, strategic application, and characterization of novel fluorinated amino alcohol building blocks. We will explore the rationale behind synthetic choices, present detailed experimental protocols, and illustrate how these unique structures can overcome common challenges in medicinal chemistry, from enhancing metabolic stability to improving target engagement.

The Strategic Imperative for Fluorinated Amino Alcohols in Drug Design

The utility of fluorine in drug design stems from its unique properties: it is the most electronegative element, yet has a van der Waals radius similar to that of hydrogen. This duality allows it to serve as a "super-hydrogen," subtly altering a molecule's properties without dramatically increasing its size.[1][2] When incorporated into the amino alcohol motif—a structure prevalent in many bioactive molecules—fluorine imparts a range of beneficial effects.[3][4]

Key Physicochemical Impacts of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][5]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups, such as the amino group in an amino alcohol. This can enhance hydrogen bonding interactions with target proteins and improve binding affinity and selectivity.[1][6]

-

Lipophilicity and Permeability: The introduction of fluorine, particularly trifluoromethyl (CF3) groups, significantly increases a molecule's lipophilicity. This can be strategically leveraged to improve membrane permeability and enhance a drug's ability to cross biological barriers like the blood-brain barrier.[2]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule (the "gauche effect"), which can pre-organize the molecule into a bioactive conformation for optimal target binding.[2]

These properties make fluorinated amino alcohols powerful tools for addressing common liabilities in drug candidates, transforming molecules that might otherwise fail into viable clinical contenders.[1]

The Synthetic Challenge: Navigating the Landscape of Asymmetric Fluorination

The primary challenge in synthesizing these building blocks is the precise and stereocontrolled installation of both the fluorine atom and the chiral amino alcohol core. The strategy often depends on whether fluorine is introduced early via a fluorinated starting material or later in the synthesis. The use of pre-fluorinated building blocks remains a dominant and often more practical approach in drug discovery programs.[7][8]

Core Synthetic Strategies

The synthesis of chiral fluorinated amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and considerations. The choice of method is often dictated by the desired substitution pattern, the required stereochemistry, and scalability.

| Synthetic Strategy | Key Features | Common Reagents & Catalysts | Advantages | Challenges |

| Reduction of Fluorinated Ketones | Reduction of a pre-formed α-aminoalkyl trifluoromethyl ketone. | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Straightforward, utilizes well-established ketone synthesis methods (e.g., Dakin-West).[3] | Often produces diastereomeric mixtures requiring separation. |

| Nucleophilic Fluoroalkylation | Addition of a fluoroalkyl nucleophile to a chiral α-amino aldehyde or imine. | Ruppert-Prakash Reagent (TMSCF₃), CsF, TBAF | Direct introduction of CF₃ group. Good for creating α-trifluoromethyl alcohols.[3][9] | Requires access to stable chiral aldehydes; diastereoselectivity can be variable. |

| Asymmetric Hydrogenation | Reduction of a fluorinated iminoester using a chiral catalyst. | Pd(II) catalysts with chiral ligands (e.g., BINAP) in fluorinated solvents.[10][11] | Catalytic, highly enantioselective. | Substrate scope can be limited; requires high-pressure hydrogen. |

-

From Chiral Fluorinated Precursors | Multi-step synthesis starting from a chiral fluorinated building block (e.g., fluoro-sulfone). | Chiral auxiliaries (e.g., Evans oxazolidinones), N-Boc protected oxazolidines.[12][13] | Provides excellent stereocontrol and access to diverse structures. | Longer synthetic routes; may require stoichiometric chiral reagents. | | Modern Catalytic Methods | Direct, one-step synthesis from simpler precursors using photocatalysis or transition metals. | Covalent Metal-Organic Frameworks (CMOFs), Iridium or Ruthenium photocatalysts.[4] | High efficiency, mild conditions, potential for continuous flow.[4] | Newer technology; catalyst development and substrate scope are active areas of research. |

Workflow for Synthetic Strategy Selection

Choosing the right synthetic path is critical for the efficient generation of target molecules. The following diagram illustrates a typical decision-making workflow for a medicinal chemist.

Caption: Decision workflow for selecting a synthetic strategy.

Field-Proven Protocol: Asymmetric Synthesis of a β-Amino-α-Trifluoromethyl Alcohol

This protocol details a robust, multi-gram scale synthesis adapted from established methodologies, such as the use of chiral Ni(II) complexes for generating enantiopure amino acids, which can be subsequently reduced.[14][15][16] This approach ensures high enantiomeric purity, a critical requirement for pharmaceutical development.

Overall Workflow

Caption: High-level workflow for the synthesis protocol.

Step-by-Step Methodology

Objective: To synthesize an enantiopure fluorinated amino alcohol on a gram scale.

Step 1: Asymmetric Alkylation of the Chiral Ni(II) Schiff Base Complex

-

Rationale: This step establishes the core stereochemistry of the amino acid precursor. The chiral ligand on the Ni(II) complex directs the incoming electrophile to one face of the glycine-derived nucleophile, ensuring high diastereoselectivity.[14]

-

Procedure:

-

To a stirred solution of the (S)-Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq) in anhydrous DMF (10 mL/g), add powdered potassium hydroxide (KOH, 3.0 eq) at -30 °C under an argon atmosphere.

-

Stir the deep red mixture for 30 minutes.

-

Add a solution of the appropriate fluoroalkyl iodide (e.g., 1-iodo-2,2-difluoroethane, 1.2 eq) in DMF dropwise, maintaining the temperature below -25 °C.

-

Allow the reaction to warm slowly to 0 °C and stir for 4 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quench the reaction by pouring it into a mixture of ethyl acetate and 5% aqueous acetic acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alkylated complex is used directly in the next step.

-

Step 2: Hydrolysis and Fmoc-Protection

-

Rationale: The Ni(II) complex is hydrolyzed to release the free amino acid, which is immediately protected with an Fmoc group for easier handling, purification, and to prevent side reactions in the subsequent reduction step. The chiral ligand can be recovered at this stage.[14]

-

Procedure:

-

Dissolve the crude complex from Step 1 in methanol (15 mL/g).

-

Add 3N aqueous HCl and stir vigorously at 60 °C for 2 hours.

-

Cool the mixture to room temperature and filter to recover the precipitated chiral ligand.

-

Concentrate the filtrate to dryness. Redissolve the residue in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

-

Cool to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq) in dioxane.

-

Stir overnight at room temperature.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by flash column chromatography (silica gel) to yield the pure Fmoc-protected fluorinated amino acid.

-

Step 3: Reduction of the Carboxylic Acid

-

Rationale: The carboxylic acid is selectively reduced to the primary alcohol using a mild reducing agent like borane. This transformation is highly efficient and preserves the stereochemistry at the α-carbon.

-

Procedure:

-

Dissolve the Fmoc-protected amino acid (1.0 eq) in anhydrous THF under argon.

-

Cool the solution to 0 °C.

-

Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Cool to 0 °C and cautiously quench the reaction by the slow addition of methanol until gas evolution ceases.

-

Concentrate the mixture under reduced pressure. Redissolve in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the crude Fmoc-protected amino alcohol.

-

Step 4: Final Deprotection and Purification

-

Rationale: The final step involves the removal of the Fmoc protecting group to yield the target free amino alcohol.

-

Procedure:

-

Dissolve the crude product from Step 3 in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 1 hour.

-

Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

-

Purify the residue by flash chromatography or crystallization to obtain the final fluorinated amino alcohol.

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine enantiomeric purity by chiral HPLC.

-

Conclusion and Future Outlook

Fluorinated amino alcohols are no longer niche curiosities but essential tools in the arsenal of the modern medicinal chemist. The synthetic strategies to access these building blocks are becoming increasingly sophisticated, moving from classical methods to highly efficient catalytic and enantioselective processes.[7][17] The ability to strategically place fluorine within an amino alcohol scaffold allows for the precise tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic properties.[2][18]

Future research will likely focus on developing even more efficient and sustainable synthetic methods, such as late-stage C-H fluorination and biocatalysis, to further expand the accessible chemical space.[19][20] As our understanding of fluorine's subtle effects on molecular interactions continues to grow, so too will the application of these powerful building blocks in the design of next-generation therapeutics.

References

-

Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. ResearchGate. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. ACS Publications. [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. PMC. [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journals. [Link]

-

Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]

-

Pd-Catalyzed Asymmetric Hydrogenation of α-Fluorinated Iminoesters in Fluorinated Alcohol: A New and Catalytic Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives. ACS Publications. [Link]

-

Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. Oxford Academic. [Link]

-

Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PubMed. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journals. [Link]

-

Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α- and β-Amino Acids. East China Normal University. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

-

Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols | MDPI [mdpi.com]

- 10. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 13. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei [academicworks.cuny.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 17. Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α- and β-Amino Acids - East China Normal University [pure.ecnu.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]

The Strategic Dance of Atoms: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminodifluorocyclohexanols

Foreword: The Emergence of Fluorine in Modern Drug Discovery

In the intricate world of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This guide delves into a specific, yet increasingly important, class of fluorinated compounds: aminodifluorocyclohexanols. By exploring their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design and optimize these molecules for enhanced therapeutic potential.

The Aminodifluorocyclohexanol Scaffold: A Privileged Structure

The aminodifluorocyclohexanol core represents a versatile scaffold for probing biological systems. It combines the conformational rigidity of a cyclohexane ring with the key functional groups—an amino group, a difluoromethyl or gem-difluoro group, and a hydroxyl group—that are crucial for establishing interactions with biological targets. The interplay between the stereochemistry and relative positioning of these groups dictates the molecule's overall shape, polarity, and ability to engage in hydrogen bonding, electrostatic interactions, and hydrophobic contacts.

Caption: Key components of the aminodifluorocyclohexanol scaffold.

Deconstructing the SAR: A Symphony of Substituents and Stereochemistry

The biological activity of aminodifluorocyclohexanols is a finely tuned consequence of the spatial arrangement and electronic properties of its constituent parts. A systematic exploration of these features is paramount to understanding and predicting their therapeutic efficacy.

The Pivotal Role of the Amino Group: Position and Basicity

The amino group is often the primary anchor for binding to the target protein, typically through salt bridges or hydrogen bonds.

-

Positional Isomerism: The location of the amino group on the cyclohexane ring relative to the hydroxyl and difluoro moieties is critical. For instance, a 1,2-amino alcohol arrangement can chelate metal ions in metalloenzymes, while a 1,3 or 1,4-disposition will present a completely different vector for receptor interaction.

-

Basicity (pKa): The introduction of the electron-withdrawing difluoro group can significantly lower the pKa of the amino group. This modulation of basicity can be advantageous, as it can reduce off-target effects associated with highly basic amines and improve cell permeability. The gem-difluoro group's influence on the pKa of a neighboring amino group is a predictable and exploitable feature in drug design.[3]

The Difluoro Moiety: More Than Just a Metabolic Block

The difluoromethyl or gem-difluoro group is not merely a passive metabolic shield. Its profound electronic effects and conformational influence are central to the SAR of these compounds.

-

Conformational Control: The presence of two fluorine atoms can significantly alter the conformational equilibrium of the cyclohexane ring. The strong preference of the C-F bond for a gauche orientation relative to other electronegative groups can lock the ring into a specific chair or twist-boat conformation.[4] This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

-

Hydrogen Bond Acidity: The fluorine atoms can act as weak hydrogen bond acceptors. More importantly, they can enhance the acidity of neighboring C-H bonds, turning them into potential hydrogen bond donors.

-

Lipophilicity and Bioavailability: While fluorination generally increases lipophilicity, the effect of a gem-difluoro group is more nuanced and can be used to fine-tune the overall physicochemical properties of the molecule for optimal absorption, distribution, metabolism, and excretion (ADME).

The Hydroxyl Group: A Key Interaction Point

The hydroxyl group is a versatile hydrogen bond donor and acceptor, making it a crucial component for anchoring the molecule in a binding pocket. Its stereochemical orientation (axial vs. equatorial) will determine its ability to form productive interactions.

The Power of Stereochemistry: Defining the Pharmacophore

The absolute and relative stereochemistry of the chiral centers on the cyclohexane ring dictates the three-dimensional presentation of the key functional groups. A change in the stereochemistry of a single center can lead to a complete loss of activity by disrupting the precise geometric arrangement required for binding. The stereoselective synthesis of aminodifluorocyclohexanols is therefore a critical aspect of their development.[5]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of aminodifluorocyclohexanols with defined stereochemistry presents a significant challenge. Several synthetic approaches have been developed, often involving multi-step sequences.

Caption: A generalized synthetic workflow for aminodifluorocyclohexanols.

A key step often involves the introduction of the difluoro group, which can be achieved through methods like deoxofluorination of a corresponding ketone using reagents such as diethylaminosulfur trifluoride (DAST).[3] Subsequent steps typically involve the stereocontrolled introduction of the amino and hydroxyl groups, for example, through the ring-opening of an epoxide with an azide nucleophile followed by reduction.[6]

Biological Targets and Therapeutic Potential

Aminodifluorocyclohexanols have shown promise as inhibitors of various enzymes, where the fluorinated scaffold can mimic the transition state of the enzymatic reaction.

-

Glycosidase Inhibitors: The aminocyclitol substructure is a well-known pharmacophore for glycosidase inhibitors.[7] The difluoro group can further enhance binding affinity and selectivity.

-

Kinase Inhibitors: The strategic placement of the amino and hydroxyl groups can lead to potent and selective kinase inhibitors by targeting the ATP-binding site.

-

Other Enzyme Systems: The versatility of the scaffold allows for its adaptation to target a wide range of other enzymes, including proteases and metabolic enzymes. The use of fluorinated functional groups is a well-established strategy in the design of enzyme inhibitors.[8][9][10]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide a generalized, step-by-step protocol for the synthesis and evaluation of a model aminodifluorocyclohexanol.

Synthesis of a Representative Aminodifluorocyclohexanol

Objective: To synthesize a specific stereoisomer of an aminodifluorocyclohexanol from a commercially available starting material.

Generalized Procedure:

-

Difluorination: A solution of the corresponding cyclohexanone in an appropriate solvent (e.g., dichloromethane) is treated with a deoxofluorinating agent (e.g., DAST) at low temperature. The reaction is carefully monitored and quenched upon completion.

-

Stereoselective Epoxidation: The resulting difluorocyclohexene is subjected to stereoselective epoxidation using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

-

Azide Ring Opening: The epoxide is then opened with a source of azide (e.g., sodium azide) in the presence of a Lewis acid or under basic conditions to achieve the desired regioselectivity.

-

Azide Reduction: The azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

-

Purification and Characterization: The final product is purified by column chromatography and characterized by NMR, mass spectrometry, and other relevant analytical techniques.

Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the synthesized aminodifluorocyclohexanol against a target enzyme.

Generalized Procedure:

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, the synthesized inhibitor at various concentrations, and the appropriate buffer.

-

Assay Setup: In a microplate, combine the enzyme, buffer, and inhibitor (or vehicle control). Incubate for a predetermined time to allow for binding.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conformational Analysis

Objective: To determine the preferred conformation of the aminodifluorocyclohexanol in solution.

Methodology:

-

NMR Spectroscopy: Acquire high-resolution 1D and 2D NMR spectra (e.g., 1H, 13C, 19F, COSY, NOESY) in a suitable solvent.

-

Coupling Constant Analysis: Analyze the 3JHH coupling constants to determine dihedral angles using the Karplus equation.

-

NOE Analysis: Use NOESY data to identify through-space proximities between protons, which provides information about the relative stereochemistry and conformation.

-

Molecular Modeling: Perform conformational searches using molecular mechanics or quantum mechanics calculations to identify low-energy conformers.

-

Correlation: Correlate the experimental NMR data with the calculated structures to determine the dominant conformation in solution.

Data Presentation: A Comparative Analysis

The following table provides a hypothetical example of how SAR data for a series of aminodifluorocyclohexanol analogs could be presented.

| Compound | R1 (Amino) | R2 (Other) | Stereochemistry | IC50 (nM) vs. Target X |

| 1a | -NH2 | -H | (1R, 2S, 4R) | 50 |

| 1b | -NHMe | -H | (1R, 2S, 4R) | 25 |

| 1c | -NH2 | -H | (1S, 2R, 4S) | >10,000 |

| 2a | -NH2 | 4-F-Ph | (1R, 2S, 4R) | 5 |

| 2b | -NH2 | 4-MeO-Ph | (1R, 2S, 4R) | 15 |

Future Perspectives and Conclusion

The exploration of the structure-activity relationships of aminodifluorocyclohexanols is a burgeoning field with immense potential for the discovery of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, the expansion of the chemical space through further derivatization, and the application of computational methods to predict binding modes and affinities. By understanding the intricate dance of atoms within this privileged scaffold, we can continue to design and develop safer and more effective medicines for a wide range of diseases.

References

-

Nuti, F., Larregola, M., Staśkiewicz, A., Retzl, B., Tomašević, N., Macchia, L., Street, M. E., Jewgiński, M., Lequin, O., Latajka, R., Rovero, P., Gruber, C. W., Chorev, M., & Papini, A. M. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4- and 4,1-disubstituted 1H-[5][11][12]triazol-1-yl-bridged oxytocin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2254019.

- Monn, J. A., Massey, S. M., Valli, M. J., Johnson, B. G., & Wright, R. A. (2002). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 10(2), 433–436.

- Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787.

- Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520.

- Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.

- Daly, D. C., & Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 41(9), 1189–1200.

- Daly, D. C., & Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 41(9), 1189–1200.

- Daly, D. C., & Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 41(9), 1189–1200.

- Monn, J. A., Massey, S. M., Valli, M. J., Johnson, B. G., & Wright, R. A. (2002). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 10(2), 433–436.

- Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787.

- Daly, D. C., & Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 41(9), 1189–1200.

- Daly, D. C., & Berkowitz, D. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 41(9), 1189–1200.

- Özkarslı, B., & Tutar, A. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 590–597.

- Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.

- Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520.

- The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol.

- Piarulli, U., et al. (2023). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Molecules, 28(11), 4498.

- Van der Veken, P., et al. (1999). Synthesis, biological activity, and conformational analysis of four seco-D-15,19-bisnor-1alpha,25-dihydroxyvitamin D analogues, diastereomeric at C17 and C20. Journal of Medicinal Chemistry, 42(21), 4381-4390.

- Sloop, J. C. (2018). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Grygorenko, O. O., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 4-11.

- Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513-2520.

- El-Gendy, A. A., et al. (2015). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry, 23(5), 989-999.

- Douglas, J. T. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes. Journal of the American Chemical Society, 145(44), 24147-24154.

- U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process".

-

ResearchGate. (n.d.). Synthesis of amino acid derivative 69. Retrieved from [Link]

-

ResearchGate. (n.d.). The biological evaluation of the compounds (1-6). Retrieved from [Link]

- Wang, Z., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.

- Al-Masoudi, N. A., et al. (2016). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. International Journal of Nanomedicine, 11, 483-494.

- Chen, C., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(17), 4053.

- Pop, R., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 24(6), 5433.

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 3. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols [beilstein-journals.org]

- 8. "Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mec" by David B. Berkowitz, Kannan R. Karukurichi et al. [digitalcommons.unl.edu]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological activity, and conformational analysis of four seco-D-15,19-bisnor-1alpha,25-dihydroxyvitamin D analogues, diastereomeric at C17 and C20 - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical stability of (1R,6S)-6-Amino-2,2-difluorocyclohexanol under various conditions

This guide details the chemical stability profile of (1R,6S)-6-Amino-2,2-difluorocyclohexanol , a specialized fluorinated building block often employed in the synthesis of protease inhibitors (e.g., Cathepsin K or S inhibitors) and transition-state mimetics.

The presence of the gem-difluoro group adjacent to the chiral centers fundamentally alters the stability landscape compared to non-fluorinated amino alcohols. This guide moves beyond standard MSDS data to provide a mechanistic analysis of its behavior under stress.

Molecular Architecture & Electronic Stability Factors

To predict stability, we must first understand the intramolecular forces at play.

1.1 The Gem-Difluoro Effect

The two fluorine atoms at C2 exert a profound electron-withdrawing inductive effect (-I).

-

pKa Modulation: The basicity of the C6-amine is significantly reduced compared to cyclohexylamine (pKa ~10.6). Expect the pKa of the conjugate acid of this molecule to drop to the 7.0–8.0 range . This makes the free base less nucleophilic but also less prone to oxidative N-dealkylation.

-

Hydroxyl Acidity: The C1-hydroxyl group becomes more acidic (pKa ~13 vs. ~16 for cyclohexanol), facilitating alkoxide formation under milder basic conditions.

1.2 Conformational Locking (The Gauche Effect)

Unlike standard cyclohexane derivatives that flip between chair conformers, the vicinal fluorine-oxygen and fluorine-nitrogen interactions impose a "conformational lock."

-

Fluorine/Heteroatom Gauche Effect: The C–F bond tends to align gauche to the C–O or C–N bonds to maximize

hyperconjugation. -

Stability Implication: This rigidity often enhances shelf-life stability by raising the energy barrier for intermolecular degradation reactions that require specific transition state geometries (e.g., intramolecular cyclization).

Comprehensive Stability Profile

The following matrix details the behavior of (1R,6S)-6-Amino-2,2-difluorocyclohexanol under ICH Q1A(R2) stress conditions.

| Condition | Stability Rating | Primary Degradation Mechanism |

| Acidic (pH < 4) | High | Protonation of the amine ( |

| Basic (pH > 10) | Low / Risk | HF Elimination: Strong bases can deprotonate the |

| Oxidative | Moderate | Ketone Formation: Oxidation of C1-OH to the ketone yields an unstable |

| Thermal (Solid) | Moderate | Stable up to melting point (~140°C for HCl salt). Free base is prone to sublimation or waxy collapse. |

| Photolytic | High | Fluorine atoms do not absorb UV/Vis. Stable unless formulated with photosensitizers. |

2.1 The "Dark Side" of Fluorine: Base-Induced Decomposition

While C-F bonds are generally strong (approx. 110 kcal/mol), the presence of the amino and hydroxyl groups creates a "push-pull" system.

-

Mechanism: Under strong basic conditions (e.g., NaH, KOtBu), the alkoxide is formed. If the temperature is elevated, the system may undergo dehydrofluorination (loss of HF) to form a fluorinated enol ether or alkene.

-

Prevention: Avoid heating the free base above 60°C in pH > 10 solutions.

Experimental Protocol: Forced Degradation Study

This protocol is designed to validate the stability limits of the molecule during early drug development.

3.1 Workflow Visualization

Figure 1: Standardized workflow for assessing fluorinated amino-alcohol stability.

3.2 Step-by-Step Methodology

Phase 1: Sample Preparation

-

Stock Solution: Dissolve 10 mg of (1R,6S)-6-Amino-2,2-difluorocyclohexanol (free base or HCl salt) in 10 mL of Acetonitrile:Water (50:50).

-

Control: Store one aliquot at 4°C in the dark.

Phase 2: Stress Conditions

-

Acid Hydrolysis: Add 1N HCl to reach pH 1. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1N NaOH to reach pH 12. Monitor closely. Heat at 40°C for 4 hours. Note: Lower temperature and time for base due to expected instability.

-

Oxidation: Add 0.3%

. Incubate at Room Temperature (RT) for 12 hours. -

Thermal: Heat solid sample at 80°C for 3 days.

Phase 3: Analytical Detection (The Critical Step) Standard HPLC-UV (210 nm) is often insufficient because this molecule lacks a strong chromophore (no aromatic rings).

-

Primary Detector: LC-MS (ESI+) . Look for [M+H]+ = 152.1 (Free base).

-

Secondary Detector (Specific): 19F-NMR .

-

Why? It detects degradation products that might not ionize or absorb UV (e.g., defluorinated species).

-

Method: Dilute aliquot with

or -

Signal: The gem-difluoro group typically appears as an AB quartet (or complex multiplet) around -100 to -120 ppm due to the chiral center. Loss of this signal or appearance of a singlet indicates defluorination.

-

Degradation Pathways & Mechanistic Logic

Understanding how it breaks down allows for better formulation.

Figure 2: Primary degradation pathways. Note the instability of the oxidative ketone intermediate.

4.1 The Oxidative Trap

If the C1-hydroxyl is oxidized to a ketone (e.g., by impurities in excipients or metabolic enzymes), the resulting molecule is a

-

Risk: The carbonyl group increases the acidity of the

-fluorines. The amine at the -

Observation: In biological systems (microsomes), this oxidation is the primary clearance pathway, leading to rapid ring opening or defluorination [1].

Handling & Storage Recommendations

Based on the physicochemical profile:

-

Salt Selection: Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine prevents N-oxidation and reduces the risk of basicity-induced HF elimination.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture can facilitate hydrolysis if trace acid/base impurities are present.

-

Formulation: Avoid formulation with reducing sugars (Maillard reaction risk with amine) or strong alkaline buffering agents (Carbonate/Phosphate pH > 8).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Meanwell, N. A. (2018). The "Dark Side" of Fluorine: Metabolism and Toxicity. ACS Medicinal Chemistry Letters, 9(6), 513–515. Link

-

PubChem Compound Summary. (2024). (1S,6R)-6-Amino-2,2-difluorocyclohexanol (Enantiomer Data).[1] National Center for Biotechnology Information. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link

Sources

Methodological & Application

Application Note: Strategic Integration of (1R,6S)-6-Amino-2,2-difluorocyclohexanol in JAK Inhibitor Scaffolds

Topic: Application of (1R,6S)-6-Amino-2,2-difluorocyclohexanol in Janus Kinase (JAK) Inhibitor Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The development of next-generation Janus Kinase (JAK) inhibitors has shifted from pan-JAK inhibition (e.g., tofacitinib) to highly isoform-selective modulators (e.g., JAK1-selective) to minimize off-target hematological toxicity associated with JAK2 inhibition. The (1R,6S)-6-Amino-2,2-difluorocyclohexanol moiety has emerged as a privileged chiral building block in this domain.

This application note details the structural rationale, synthetic incorporation, and biological evaluation of this scaffold. Its unique gem-difluoro motif provides two critical advantages:

-

Conformational Locking: The fluorine atoms induce a specific ring pucker via the gauche effect, pre-organizing the molecule for optimal binding entropy.

-

Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the adjacent amine and hydroxyl groups, improving lipophilicity (LogD) and membrane permeability while reducing metabolic liability.

Structural Rationale & Molecular Design

The "Ribose Mimic" Hypothesis

Type I kinase inhibitors typically compete with ATP. The adenosine ring of ATP binds to the "hinge" region, while the ribose sugar extends towards the solvent front.

-

Challenge: Standard aminocyclohexyl linkers often suffer from rapid metabolic oxidation and high conformational flexibility, leading to entropy penalties upon binding.

-

Solution: The (1R,6S)-6-amino-2,2-difluorocyclohexanol scaffold acts as a bioisostere for the ribose or solvent-front linker.

Fluorine-Mediated Conformational Control

The gem-difluoro group at the C2 position exerts a profound stereoelectronic effect. Unlike a simple cyclohexyl ring which flips rapidly between chair conformers, the 2,2-difluoro substitution favors a specific chair conformation to maximize the gauche interaction between the C-F bonds and adjacent C-H/C-N bonds.

Design Rule: When docking this fragment into the JAK1 pocket:

-

The C1-Hydroxyl (R-configuration) is positioned to donate a hydrogen bond to the carbonyl of the hinge region or a conserved water molecule.

-

The C6-Amine (S-configuration) serves as the attachment point to the heteroaryl "warhead" (e.g., pyrrolopyrimidine), directing the vector of the inhibitor out of the ATP pocket.

Physicochemical Optimization

| Property | Non-fluorinated Analog | (1R,6S)-Difluoro Scaffold | Impact |

| Ring Conformation | Flexible (Chair/Boat flux) | Rigidified Chair | Reduced entropic penalty upon binding. |

| Amine pKa | ~10.5 | ~8.5 - 9.0 | Improved passive permeability; reduced lysosomal trapping. |

| Metabolic Stability | Low (C-H oxidation prone) | High | C-F bond blocks oxidative metabolism at the C2 position. |

| Selectivity | Low | High | Rigid vector avoids steric clashes in the JAK2 active site. |

Synthetic Protocols

Retrosynthetic Analysis

The most efficient route to incorporate this fragment is via a nucleophilic aromatic substitution (SNAr) of a 4-chloro-pyrrolo[2,3-d]pyrimidine (or similar heteroaryl halide) with the chiral amine.

Protocol: SNAr Coupling Reaction

Objective: Couple (1R,6S)-6-Amino-2,2-difluorocyclohexanol to a JAK-binding scaffold (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).

Materials:

-

Scaffold: 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (SEM-protected).

-

Reagent: (1R,6S)-6-Amino-2,2-difluorocyclohexanol (HCl salt).

-

Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3.

-

Solvent: n-Butanol or DMF.

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask, dissolve the SEM-protected chloropyrrimidine (1.0 eq, 1.0 mmol) in n-Butanol (5 mL).

-

Addition: Add (1R,6S)-6-Amino-2,2-difluorocyclohexanol hydrochloride (1.2 eq, 1.2 mmol).

-

Basification: Add DIPEA (3.0 eq, 3.0 mmol) dropwise.

-

Reaction: Heat the mixture to 100°C under N2 atmosphere for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z [M+H]+).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Deprotection (SEM Removal): Dissolve the intermediate in DCM/TFA (1:1) or treat with TBAF in THF (if SEM protected) to yield the final inhibitor.